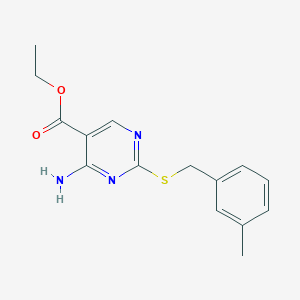

![molecular formula C16H15N5O B432297 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-03-0](/img/structure/B432297.png)

4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” belongs to the class of 1,3,5-triazino[1,2-a]benzimidazol-2-amines . These compounds are known for their biological activity and are often synthesized for research purposes .

Synthesis Analysis

The synthesis of 1,3,5-triazino[1,2-a]benzimidazol-2-amines involves the cyclization of 2-benzimidazolylguanidine with various reactants . For instance, the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane leads to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine . The 4,4-dimethyl-3,4-dihydro-[1,3,5]-triazino[1,2-a]benzimidazol-2-amine is obtained by boiling the compound in acetone in the presence of piperidine .Applications De Recherche Scientifique

DNA Binding and Fluorescence Applications

Hoechst 33258 and its analogues, which share structural characteristics with the compound of interest, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds, including derivatives of benzimidazole, are widely used as fluorescent DNA stains due to their efficient penetration into cells and specificity in staining chromosomes and nuclear DNA. This makes them valuable tools in plant cell biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes. Beyond their application in fluorescence microscopy, Hoechst derivatives also find uses in radioprotection and as topoisomerase inhibitors, highlighting their potential in rational drug design and as models for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Synthesis and Material Applications

The synthesis and applications of heterocyclic compounds, including triazines and benzimidazoles, indicate their significance in medicinal chemistry and material science. Triazines, for instance, are part of a class of heterocyclic compounds that have been prepared and evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The triazine scaffold, due to its structural diversity and biological activities, serves as an important core moiety in drug development, suggesting the potential utility of related compounds in creating future drugs (Verma, Sinha, & Bansal, 2019).

Potential Therapeutic Applications

Research into the therapeutic potential of compounds related to the 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine structure reveals promising directions. For instance, synthetic derivatives of triazine have been explored for their pharmacological activity across a wide range of models, with findings indicating potent antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This demonstrates the versatility and potential of such compounds in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).

Orientations Futures

The future directions for the study of “4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” and similar compounds could involve further investigation into their synthesis, properties, and biological activity. This could include exploring their potential use in the treatment of various diseases, as well as studying their mechanism of action .

Mécanisme D'action

Target of Action

The primary target of 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and is essential for DNA replication and cell division .

Mode of Action

The compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Biochemical Pathways

The compound affects the folic acid pathway by inhibiting dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of nucleotides. The disruption of this pathway leads to a decrease in nucleotide synthesis, which in turn affects DNA replication and cell division .

Pharmacokinetics

The compound’s ability to inhibit dihydrofolate reductase suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The inhibition of dihydrofolate reductase by this compound leads to a decrease in nucleotide synthesis, which disrupts DNA replication and cell division . This disruption can lead to cell death, particularly in rapidly dividing cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-22-11-8-6-10(7-9-11)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDILDPUWQBWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B432226.png)

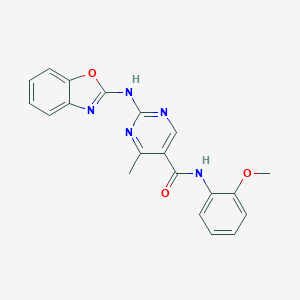

![4-methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-N-(2-methylphenyl)-5-pyrimidinecarboxamide](/img/structure/B432238.png)

![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B432244.png)

![Methyl(2-{[(benzoylimino)(2-toluidino)methyl]amino}-6-oxo-3,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B432245.png)

![methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B432246.png)

![2-Mercapto-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-pyrimidinol](/img/structure/B432252.png)

![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B432253.png)

![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B432254.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432255.png)

![2-mercapto-6-{[(1-phenyl-1H-tetraazol-5-yl)thio]methyl}-4-pyrimidinol](/img/structure/B432257.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432258.png)

![N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B432261.png)